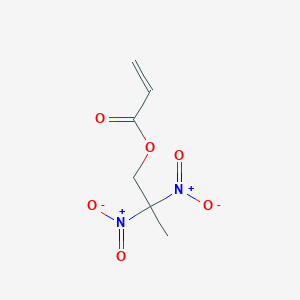

2,2-Dinitropropyl acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dinitropropyl acrylate is a useful research compound. Its molecular formula is C6H8N2O6 and its molecular weight is 204.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2,2-Dinitropropyl Acrylate

DNPA can be synthesized through free radical polymerization techniques. For instance, a common method involves copolymerizing DNPA with other monomers such as vinyl acetate or styrene to enhance its mechanical and energetic properties. The synthesis typically occurs in solvents like ethyl acetate, where initiators such as AIBN (azobisisobutyronitrile) are used to facilitate the reaction .

Energetic Binder Properties

DNPA is characterized by its high energy content, making it an effective binder in composite propellants and explosives. The energetic properties are crucial for applications requiring materials that can store and release energy efficiently. Studies have shown that DNPA-based copolymers exhibit favorable thermal stability and mechanical strength, which are essential for their performance in demanding environments .

Mechanical Properties

The mechanical properties of DNPA copolymers can be significantly improved by copolymerization with other acrylates or styrene. For example, a study demonstrated that copolymers of DNPA and 2,2-dinitrobutyl acrylate exhibited enhanced tensile strength and elasticity compared to homopolymers of DNPA alone . This enhancement is vital for applications where durability and resilience are required.

Explosives and Propellants

One of the primary applications of DNPA is as a binder in insensitive munitions (IM) and composite propellants. The copolymers formed from DNPA provide a robust matrix that holds together solid propellant ingredients while maintaining stability under various conditions. Research indicates that these materials can withstand higher temperatures without degrading, which is crucial for military applications .

Case Studies

- Copolymerization with Vinyl Acetate : A study on the synthesis of DNPA-vinyl acetate copolymers revealed that these materials not only retained high energy density but also improved processability during manufacturing. The resulting materials demonstrated excellent compatibility with common explosive components, leading to enhanced performance in munitions .

- Thermal Decomposition Studies : Investigations into the thermal decomposition kinetics of DNPA-based polymers have shown that they decompose at higher temperatures than traditional binders. This property allows for safer handling and storage while ensuring reliable performance during detonation .

Comparative Data Table

The following table summarizes key properties and applications of various DNPA-based copolymers:

| Copolymer Composition | Mechanical Strength | Thermal Stability | Application Area |

|---|---|---|---|

| DNPA Homopolymer | Moderate | Moderate | General binders |

| DNPA-Vinyl Acetate Copolymer | High | High | Composite propellants |

| DNPA-Styrene Copolymer | Very High | Very High | Insensitive munitions |

| DNPA-Dinitrobutyl Acrylate | High | High | Advanced explosive systems |

Propriétés

Numéro CAS |

17977-09-2 |

|---|---|

Formule moléculaire |

C6H8N2O6 |

Poids moléculaire |

204.14 g/mol |

Nom IUPAC |

2,2-dinitropropyl prop-2-enoate |

InChI |

InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |

Clé InChI |

BGPPMVLBKMPVQR-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

17977-09-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.